molecular formula C6H3BrIN3 B6238358 1-azido-4-bromo-2-iodobenzene CAS No. 1379302-51-8

1-azido-4-bromo-2-iodobenzene

Cat. No.: B6238358
CAS No.: 1379302-51-8
M. Wt: 323.9
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Description

1-Azido-4-bromo-2-iodobenzene is a polyhalogenated aromatic compound featuring an azide (-N₃) group at the ortho position (C1), a bromine atom at the para position (C4), and an iodine atom at the meta position (C2) on the benzene ring. This trifunctionalized structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of its azide and halogen substituents .

The azide group confers explosive sensitivity, necessitating careful handling, while the heavy halogens (Br, I) enhance electrophilicity at specific positions, enabling regioselective transformations.

Properties

CAS No.

1379302-51-8

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-iodobenzene can be synthesized through a multi-step process involving the introduction of azide, bromine, and iodine groups onto a benzene ring. One common method involves the diazotization of 4-bromo-2-iodoaniline followed by azidation using sodium azide. The reaction typically occurs under mild conditions, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromo-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Coupling Reactions: The bromine and iodine substituents make the compound suitable for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide is commonly used for azidation.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed:

    Triazoles: Formed through click chemistry.

    Biaryl Compounds: Resulting from cross-coupling reactions.

Scientific Research Applications

1-Azido-4-bromo-2-iodobenzene is widely used in scientific research due to its versatile reactivity:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioorthogonal chemistry for labeling and imaging biomolecules.

    Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-iodobenzene primarily involves its reactivity towards nucleophiles and its ability to participate in click chemistry. The azide group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are valuable in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

The reactivity and applications of 1-azido-4-bromo-2-iodobenzene are influenced by its unique substituent arrangement. Below is a comparative analysis with analogs:

Table 1: Substituent Positions and Functional Group Comparisons
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
This compound Azido (C1), Br (C4), I (C2) Azide, Br, I ~322.9 (calc.) Click chemistry, cross-coupling
1-Azido-4-bromo-2-fluorobenzene Azido (C1), Br (C4), F (C2) Azide, Br, F ~265.0 (calc.) Less reactive in coupling; fluorinated drug intermediates
4-Bromo-2-iodo-1-methylbenzene CH₃ (C1), Br (C4), I (C2) Methyl, Br, I 310.9 Suzuki-Miyaura coupling precursors
4-Bromo-2-(chloromethyl)-1-iodobenzene ClCH₂ (C2), Br (C4), I (C1) Chloromethyl, Br, I ~351.3 (calc.) Alkylation reactions
2-Bromo-1-chloro-4-iodobenzene Br (C2), Cl (C1), I (C4) Br, Cl, I ~327.3 (calc.) Electrophilic substitution scaffolds

Reactivity and Stability

  • Azide vs. Methyl/Chloromethyl Groups : The azide group in this compound enables rapid cycloaddition reactions, unlike methyl or chloromethyl analogs, which are inert in such processes. However, azides require stringent safety protocols due to shock sensitivity .
  • Halogen Reactivity : The iodine atom at C2 undergoes oxidative elimination more readily than bromine or chlorine, facilitating aryl-aryl bond formation in cross-coupling reactions. Fluorine (in 1-azido-4-bromo-2-fluorobenzene) is a poor leaving group, limiting its utility in such reactions .
  • Electronic Effects : Electron-withdrawing azide and halogens (Br, I) deactivate the benzene ring, directing electrophilic substitutions to specific positions. Methyl groups (e.g., in 4-bromo-2-iodo-1-methylbenzene) are electron-donating, altering regioselectivity .

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